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molecular formula C4H11AlO2P B1592175 Aluminum Diethylphosphinate CAS No. 225789-38-8

Aluminum Diethylphosphinate

Cat. No. B1592175
M. Wt: 149.08 g/mol
InChI Key: GNQAGTIQCCWTSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07635785B2

Procedure details

1500 g (14 mol) of sodium hypophosphite monohydrate were dissolved in 7.5 kg of water and used as initial charge in a 16 l jacketed pressure reactor composed of enameled steel. Once the reaction mixture had been heated to 100° C., ethylene was introduced by way of a reducing valve set to 6 bar until saturation had been reached in the reactor. A solution of 19 g (0.5 mol %) of 2,2′-azobis(2-amidinopropane) hydrochloride (Wako Pure Chemical Industries, Ltd., grade V50 98.8%) in 300 g of water was uniformly metered in over a period of 6 h with constant stirring, at an ethylene pressure of 6 bar and a temperature of from 100 to 110° C. After a continued reaction time of 1 h, depressurization of the reactor, and cooling to about 90° C., 650 g (4.67 mol of aluminum) of aluminum chloride hexahydrate in 2350 g of water were added over a period of 60 min. The resultant solid was then filtered off, washed with 2 l of hot water and vacuum-dried at 130° C.
Quantity
1500 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 kg
Type
solvent
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
19 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
650 g
Type
reactant
Reaction Step Six
Name
Quantity
2350 g
Type
solvent
Reaction Step Six
Name
Quantity
300 g
Type
solvent
Reaction Step Seven
Name
Aluminum Diethylphosphinate

Identifiers

REACTION_CXSMILES
O.[PH2:2]([O-:4])=[O:3].[Na+].[CH2:6]=[CH2:7].Cl.N([C:17]([C:20](=N)N)(C)C)=N[C:11](C(=N)N)(C)[CH3:12].O.O.O.O.O.O.[Cl-].[Al+3:30].[Cl-].[Cl-]>O>[CH2:11]([P:2]([CH2:6][CH3:7])(=[O:4])[O-:3])[CH3:12].[Al+3:30].[CH2:6]([P:2]([CH2:17][CH3:20])(=[O:4])[O-:3])[CH3:7].[CH2:11]([P:2]([CH2:6][CH3:7])(=[O:4])[O-:3])[CH3:12] |f:0.1.2,4.5,6.7.8.9.10.11.12.13.14.15,17.18.19.20|

Inputs

Step One
Name
Quantity
1500 g
Type
reactant
Smiles
O.[PH2](=O)[O-].[Na+]
Name
Quantity
7.5 kg
Type
solvent
Smiles
O
Step Two
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Four
Name
Quantity
19 g
Type
reactant
Smiles
Cl.N(=NC(C)(C)C(N)=N)C(C)(C)C(N)=N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Six
Name
Quantity
650 g
Type
reactant
Smiles
O.O.O.O.O.O.[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
2350 g
Type
solvent
Smiles
O
Step Seven
Name
Quantity
300 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
as initial charge in a 16 l jacketed pressure reactor
CUSTOM
Type
CUSTOM
Details
of from 100 to 110° C
TEMPERATURE
Type
TEMPERATURE
Details
After a continued reaction time of 1 h, depressurization of the reactor, and cooling to about 90° C.
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resultant solid was then filtered off
WASH
Type
WASH
Details
washed with 2 l of hot water
CUSTOM
Type
CUSTOM
Details
vacuum-dried at 130° C.

Outcomes

Product
Name
Aluminum Diethylphosphinate
Type
Smiles
C(C)P([O-])(=O)CC.[Al+3].C(C)P([O-])(=O)CC.C(C)P([O-])(=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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